molecular formula C13H17NO5S B5620101 4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid CAS No. 6131-63-1

4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid

Cat. No.: B5620101
CAS No.: 6131-63-1
M. Wt: 299.34 g/mol
InChI Key: OHUOQSOCBHRXLE-UHFFFAOYSA-N
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Description

4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a thienyl group, a methoxycarbonyl group, and an oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The starting material, 3-(methoxycarbonyl)-5-propyl-2-thiophene, is synthesized through a series of reactions involving thiophene derivatives.

    Amination Reaction: The thienyl intermediate undergoes an amination reaction with an appropriate amine to form the amino-thienyl compound.

    Formation of the Oxobutanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(methoxycarbonyl)-5-ethyl-2-thienyl]amino}-4-oxobutanoic acid
  • 4-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
  • 4-{[3-(methoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid

Uniqueness

4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid is unique due to its specific substitution pattern on the thienyl ring and the presence of both methoxycarbonyl and oxobutanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[(3-methoxycarbonyl-5-propylthiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-3-4-8-7-9(13(18)19-2)12(20-8)14-10(15)5-6-11(16)17/h7H,3-6H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUOQSOCBHRXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353881
Record name ST50927920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6131-63-1
Record name ST50927920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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